Cas no 170590-15-5 (L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-)
![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- structure](https://ja.kuujia.com/scimg/cas/170590-15-5x500.png)
L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- 化学的及び物理的性質
名前と識別子
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- L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-
- Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate
- L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- (9CI)
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- インチ: 1S/C28H46N4O6/c1-18(2)14-22(26(34)31-27(35)24(16-20(5)6)32(7)37-8)29-25(33)23(15-19(3)4)30-28(36)38-17-21-12-10-9-11-13-21/h9-13,18-20,22-24H,14-17H2,1-8H3,(H,29,33)(H,30,36)(H,31,34,35)/t22-,23-,24-/m0/s1
- InChIKey: MGYWEYOUJKJAAX-HJOGWXRNSA-N
- ほほえんだ: C(NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(OCC1=CC=CC=C1)=O)(=O)[C@H](CC(C)C)N(OC)C
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 38
- 回転可能化学結合数: 20
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- 酸性度係数(pKa): 11.14±0.46(Predicted)
L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L85340-1g |
Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate |
170590-15-5 | 1g |
¥21122.0 | 2021-09-08 |
L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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10. Book reviews
L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-に関する追加情報
Comprehensive Overview of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- (CAS No. 170590-15-5)
In the realm of peptide chemistry and pharmaceutical research, L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- (CAS No. 170590-15-5) stands out as a compound of significant interest. This peptide derivative, characterized by its unique structural features, has garnered attention for its potential applications in drug development, biochemical studies, and therapeutic interventions. The compound's intricate name reflects its complex molecular architecture, which includes L-leucine residues, a phenylmethoxy carbonyl protecting group, and an N-methoxy-N-methyl moiety, all of which contribute to its distinctive properties.
The growing interest in peptide-based therapeutics has propelled compounds like L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- into the spotlight. Researchers are increasingly exploring its role in modulating protein-protein interactions, a hot topic in modern drug discovery. With the rise of personalized medicine and targeted therapies, this compound's ability to mimic natural peptide sequences makes it a valuable tool for designing novel bioactive molecules. Its CAS No. 170590-15-5 serves as a critical identifier in scientific databases, ensuring accurate referencing in academic and industrial research.
One of the most frequently searched questions in the field revolves around the synthesis and purification of such peptide derivatives. The N-[(phenylmethoxy)carbonyl] group in this compound is particularly noteworthy, as it is a common protecting group in solid-phase peptide synthesis (SPPS), a technique widely used in laboratories. This aligns with the current trend of optimizing green chemistry approaches, where researchers seek to minimize waste and improve efficiency in peptide production. The compound's N-methoxy-N-methyl moiety also sparks curiosity, as it is often associated with enhanced stability and bioavailability, key factors in drug formulation.
Another area of interest is the compound's potential role in neurodegenerative disease research. Given the increasing prevalence of conditions like Alzheimer's and Parkinson's, scientists are investigating peptide-based compounds for their ability to interfere with pathogenic protein aggregation. The L-leucyl-L-leucyl sequence in this molecule may offer insights into amyloid formation mechanisms, a topic that frequently appears in scientific literature and public health discussions. This connection to brain health and aging makes the compound relevant to both academic and general audiences.
From a commercial perspective, L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- is often sought after by pharmaceutical manufacturers and biotech companies. Its applications extend to high-throughput screening and proteomics, where it serves as a reference standard or a building block for more complex molecules. The compound's CAS No. 170590-15-5 is frequently queried in procurement databases, reflecting its demand in the supply chain. Additionally, its relevance to cancer research and immune modulation aligns with current trends in precision oncology, further driving its popularity.
In summary, L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- (CAS No. 170590-15-5) represents a fascinating intersection of chemistry, biology, and medicine. Its structural complexity, combined with its potential applications in drug discovery and disease research, makes it a subject of ongoing investigation. As the scientific community continues to explore the frontiers of peptide engineering and therapeutic development, this compound is poised to remain a key player in advancing our understanding of molecular interactions and their clinical implications.
170590-15-5 (L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-) 関連製品
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